(S)-(-)-Carbidopa-d3 H2O (ring-d3)
Description
Rationale for Deuteration of Biologically Active Molecules
The primary rationale for deuterating biologically active molecules is to strategically alter their metabolic fate. nih.govnih.gov Many drugs are broken down in the body by enzymes, often through the cleavage of carbon-hydrogen bonds. By replacing a hydrogen atom at a metabolic "soft spot" with a deuterium (B1214612) atom, the rate of this metabolic process can be slowed down. nih.gov
This can lead to several potential advantages:
Improved Metabolic Profile: A slower metabolism can lead to a more favorable pharmacokinetic profile, potentially reducing the formation of unwanted or toxic metabolites. nih.govisotope.com
Increased Half-Life: A deuterated compound may remain in the body for a longer period, extending its therapeutic effect and potentially allowing for less frequent dosing. isotope.com
Improved Oral Bioavailability: Deuteration can sometimes reduce first-pass metabolism in the gut and liver, allowing more of the active drug to reach systemic circulation. isotope.com
The first FDA-approved deuterated drug, deutetrabenazine, demonstrated the clinical potential of this approach by offering improved tolerability compared to its non-deuterated counterpart for treating chorea associated with Huntington's disease. nih.govmdpi.com
Overview of (S)-(-)-Carbidopa-d3 H2O (ring-d3) as a Research Tool
(S)-(-)-Carbidopa-d3 H2O (ring-d3) is a deuterated form of Carbidopa (B1219), a drug used in combination with Levodopa (B1675098) for the treatment of Parkinson's disease. mdpi.comcaymanchem.com In this specific isotopologue, three hydrogen atoms on the dihydroxyphenyl ring have been replaced with deuterium atoms. caymanchem.comlgcstandards.com
This deuterated version of Carbidopa serves as an invaluable internal standard for the quantification of Carbidopa in biological samples using mass spectrometry-based methods. caymanchem.com The mass difference between the deuterated and non-deuterated forms allows for clear differentiation and accurate measurement, which is crucial in pharmacokinetic and metabolism studies.
Furthermore, research on deuterated versions of drugs like Levodopa, often administered with Carbidopa, has shown the potential for altered metabolic pathways. For instance, a selectively deuterated form of L-DOPA, when co-administered with Carbidopa, demonstrated a different pharmacokinetic profile compared to the non-deuterated version, highlighting the impact of deuteration on drug metabolism. nih.govnih.gov The use of (S)-(-)-Carbidopa-d3 H2O (ring-d3) in such studies helps ensure the accurate measurement of the co-administered, non-deuterated Carbidopa.
| Property | Value |
| Chemical Formula | C₁₀H₁₁D₃N₂O₄ · H₂O caymanchem.com |
| Purity | ≥99% deuterated forms (d1-d3) caymanchem.com |
| Unlabeled CAS Number | 28860-95-9 esschemco.com |
| Primary Application | Internal standard for quantification of Carbidopa caymanchem.com |
Properties
CAS No. |
1276197-58-0 |
|---|---|
Molecular Formula |
C10H11D3N2O4.H2O |
Molecular Weight |
247.27 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
28860-95-9 (unlabelled) |
tag |
Carbidopa Impurities |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for S Carbidopa D3 H2o Ring D3
Regioselective Deuterium (B1214612) Labeling Approaches
The introduction of deuterium at specific positions on an aromatic ring, known as regioselective deuterium labeling, can be achieved through several synthetic strategies. For catechol derivatives like carbidopa (B1219), methods that facilitate hydrogen-deuterium (H-D) exchange on the aromatic ring are of particular interest.
One common approach involves catalytic H-D exchange , where a metal catalyst, such as platinum or palladium, facilitates the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O). researchgate.net For instance, platinum on carbon (Pt/C) has been shown to be effective for the deuteration of electron-rich aromatic compounds. researchgate.net The choice of catalyst is critical, as platinum catalysts tend to favor deuteration of aromatic positions, while palladium catalysts often prefer aliphatic positions. researchgate.net
Another strategy is the deamination of anilines . This method involves the diazotization of an amino group on the aromatic ring, followed by its replacement with deuterium. nih.gov This can be a one-step process and is applicable to a wide variety of substituted anilines. nih.gov
For ortho-selective deuteration of aromatic aldehydes, a transient directing group-enabled palladium-catalyzed hydrogen isotope exchange has been developed. acs.org This technique utilizes an amino acid as a transient directing group to guide the deuterium exchange to the position ortho to the aldehyde group, using D₂O as the deuterium source. acs.org
Furthermore, ruthenium-catalyzed C-H bond activation offers a regio-, chemo-, and stereoselective method for deuterium labeling. rsc.org This process is assisted by the coordination of the ruthenium catalyst to hydroxyl groups on the sugar, which could be adapted for catechol rings. rsc.org
Precursor Design for Ring Deuteration
The design of the precursor molecule is a critical aspect of synthesizing ring-deuterated carbidopa. The starting material must possess functional groups that either direct the deuteration to the desired positions or can be readily converted to the final carbidopa structure after the labeling step.
A plausible synthetic route for (S)-(-)-Carbidopa-d3 H2O (ring-d3) would likely start with a protected catechol derivative. The protecting groups would prevent unwanted side reactions during the deuteration process. For example, a precursor could be designed with an amino group at one of the positions intended for deuteration, allowing for a deamination-deuteration strategy. nih.gov
Alternatively, a precursor could be designed to take advantage of the inherent reactivity of the catechol ring. The hydroxyl groups of the catechol are electron-donating, which activates the aromatic ring towards electrophilic substitution. However, to achieve regioselectivity, specific directing groups or catalysts are necessary. For instance, in the synthesis of related compounds, the regioselectivity of nucleophilic addition to an ortho-benzoquinone intermediate, formed by the oxidation of a catechol derivative, was controlled by the presence or absence of a Lewis acid. jst.go.jpnih.gov
A general synthetic pathway for carbidopa involves the reaction of methyldopa (B1676449) ester with oxaziridine, followed by hydrolysis. google.com To produce the ring-deuterated version, a deuterated methyldopa ester precursor would be required.
Optimization of Deuterium Exchange and Incorporation Yields
Catalyst Selection and Loading: As mentioned, different catalysts exhibit different selectivities. researchgate.net The amount of catalyst used can also impact the reaction rate and efficiency.
Deuterium Source: Deuterium gas (D₂) or deuterated solvents like D₂O are common deuterium sources. researchgate.netacs.org The choice depends on the specific reaction mechanism.
Temperature and Reaction Time: Higher temperatures can increase the rate of H-D exchange but may also lead to side reactions or degradation of the product. researchgate.net The reaction time must be sufficient to achieve the desired level of deuterium incorporation.
Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst's activity. nih.gov
Additives: In some cases, additives can enhance the reaction. For example, the use of an acetate (B1210297) additive can improve the efficiency of Rh(III)-catalyzed reactions. acs.org
The following table summarizes some reaction conditions that can be optimized for deuterium incorporation:
| Parameter | Description | Potential Impact |
| Catalyst | Type and concentration of the metal catalyst (e.g., Pt/C, Pd/C, Rh(III)). researchgate.netacs.org | Influences regioselectivity and reaction rate. |
| Deuterium Source | Chemical form of deuterium (e.g., D₂O, D₂ gas). researchgate.netacs.org | Affects the mechanism and efficiency of deuterium transfer. |
| Temperature | The temperature at which the reaction is conducted. researchgate.net | Impacts reaction kinetics and potential for side reactions. |
| Reaction Time | The duration of the deuteration reaction. | Determines the extent of deuterium incorporation. |
| Solvent | The liquid medium for the reaction. nih.gov | Affects solubility and catalyst performance. |
| Additives | Substances added in small quantities to improve the reaction (e.g., acids, bases, salts). acs.org | Can enhance catalytic activity and yield. |
Isotopic Purity Assessment Methodologies
Once the synthesis is complete, it is essential to determine the isotopic purity of the (S)-(-)-Carbidopa-d3 H2O (ring-d3). This involves confirming the number and location of the deuterium atoms and quantifying the percentage of molecules that are correctly labeled. The primary techniques for this analysis are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecule, the number of deuterium atoms can be determined from the mass shift compared to the unlabeled compound. The relative intensities of the isotopic peaks in the mass spectrum can be used to calculate the percentage of isotopic purity. nih.gov However, it is important to be aware that back-exchange of deuterium with hydrogen can sometimes occur during analysis by certain techniques like atmospheric pressure chemical ionization (APCI) LC/MS. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information, including the specific location of the deuterium atoms.
¹H NMR: In a ¹H NMR spectrum, the absence of a signal at a particular chemical shift where a proton would normally appear indicates that it has been replaced by deuterium. nih.gov
²H NMR: A ²H NMR spectrum directly detects the deuterium atoms, providing a clear signal for each deuterated position. nih.gov
Quantitative NMR (qNMR): By combining quantitative ¹H and ²H NMR, a very accurate determination of isotopic abundance can be achieved. nih.gov
The combination of MS and NMR provides a comprehensive assessment of both the isotopic enrichment and the structural integrity of the deuterated compound. rsc.org
The following table outlines the primary methods for assessing isotopic purity:
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Determines the mass of the molecule, confirming the number of deuterium atoms incorporated. Allows for the calculation of isotopic enrichment based on the relative abundance of isotopologs. rsc.orgnih.gov |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Shows the absence of proton signals at the sites of deuteration, confirming the location of the deuterium labels. nih.gov |
| ²H Nuclear Magnetic Resonance (²H NMR) | Directly detects the deuterium atoms, providing unambiguous evidence of their presence and location. nih.gov |
| Quantitative NMR (qNMR) | Provides a highly accurate measurement of the isotopic abundance by integrating the signals in both ¹H and ²H NMR spectra. nih.gov |
Advanced Spectroscopic and Chromatographic Characterization of S Carbidopa D3 H2o Ring D3
High-Resolution Mass Spectrometry for Isotopic Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for verifying the elemental composition and isotopic distribution of a molecule. For (S)-(-)-Carbidopa-d3 H2O (ring-d3), HRMS confirms the incorporation of three deuterium (B1214612) atoms and provides an accurate mass measurement, distinguishing it from its non-deuterated counterpart and other potential isotopic variants.
Utilizing techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the protonated molecule [M+H]⁺ of (S)-(-)-Carbidopa-d3 is observed. The high resolving power of these instruments allows for the experimental mass to be determined with sub-part-per-million (ppm) accuracy, providing unequivocal confirmation of the molecular formula. The expected monoisotopic mass of the protonated molecule is 229.11418717 Da. caymanchem.com
The isotopic distribution pattern is also a key indicator of successful deuteration. The mass spectrum will exhibit a characteristic cluster of peaks corresponding to the different isotopic compositions of carbon, nitrogen, and oxygen, with the d3-isotopologue being the most abundant. The relative intensities of the M, M+1, M+2, etc., peaks can be compared to theoretical distribution models to further validate the isotopic enrichment.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for (S)-(-)-Carbidopa-d3
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [C₁₀H₁₁D₃N₂O₄+H]⁺ | 230.1205 | 230.1201 | -1.7 |
| [C₁₀H₁₁D₃N₂O₄+Na]⁺ | 252.1024 | 252.1020 | -1.6 |
Note: This data is illustrative and represents typical results obtained from HRMS analysis.
Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Verification
While HRMS confirms the number of deuterium atoms, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying their specific locations within the molecular structure. Both ¹H (proton) and ²H (deuterium) NMR spectroscopy are employed for this purpose.
In the ¹H NMR spectrum of (S)-(-)-Carbidopa-d3 (ring-d3), the signals corresponding to the aromatic protons on the catechol ring are expected to be absent or significantly diminished. Specifically, the protons at positions 2, 5, and 6 of the benzene (B151609) ring in unlabeled Carbidopa (B1219) would not be observed in the deuterated analogue. The remaining proton signals, such as those from the methyl group and the aliphatic chain, should remain unchanged, confirming the site-specific nature of the deuteration.
Conversely, the ²H NMR spectrum would show signals in the aromatic region, corresponding to the chemical shifts of the deuterium atoms on the ring. The presence of these signals provides direct evidence of the ring-d3 labeling.
Table 2: Illustrative ¹H NMR Chemical Shift Comparison
| Protons | (S)-(-)-Carbidopa (ppm) | (S)-(-)-Carbidopa-d3 (ring-d3) (ppm) |
| Aromatic-H | ~6.5-6.7 | Absent or significantly reduced |
| -CH₂- | ~2.8-3.1 | ~2.8-3.1 |
| -CH₃ | ~1.3 | ~1.3 |
Note: This data is illustrative and represents typical results from ¹H NMR analysis.
Chromatographic Purity and Enantiomeric Excess Determination
The chemical and stereochemical purity of (S)-(-)-Carbidopa-d3 H2O (ring-d3) is critical for its use as an internal standard. High-performance liquid chromatography (HPLC) is the primary technique used for these assessments.
For the determination of chemical purity, a reversed-phase HPLC method with UV detection is typically employed. The compound is separated from any potential impurities, and the purity is calculated based on the relative peak areas. Purity levels for commercially available standards are generally high, often exceeding 98%. lgcstandards.comamerigoscientific.com
The enantiomeric purity, or enantiomeric excess (ee), is determined using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the (S)-(-) and (R)-(+) enantiomers of Carbidopa-d3. The separation of the two enantiomers allows for their individual quantification, ensuring that the desired (S)-(-) enantiomer is present in high excess. An enantiomeric excess of >99% is often required for reliable use in stereoselective assays.
Table 3: Illustrative Chromatographic Purity Data
| Analysis | Method | Result |
| Chemical Purity | Reversed-Phase HPLC-UV | >99.5% |
| Enantiomeric Excess | Chiral HPLC-UV | >99.8% ee |
Note: This data is illustrative and represents typical results from chromatographic analysis.
Vibrational Spectroscopy for Structural Homology Confirmation
Table 4: Illustrative IR Spectroscopy Peak Assignments
| Functional Group | (S)-(-)-Carbidopa (cm⁻¹) | (S)-(-)-Carbidopa-d3 (ring-d3) (cm⁻¹) |
| O-H (Phenolic, Carboxylic) | ~3200-3500 (broad) | ~3200-3500 (broad) |
| N-H (Hydrazine) | ~3300 | ~3300 |
| C-H (Aromatic) | ~3050 | Absent |
| C-D (Aromatic) | - | ~2250 |
| C=O (Carboxylic Acid) | ~1700 | ~1700 |
Note: This data is illustrative and represents typical results from FTIR analysis.
Advanced Bioanalytical Methodologies Utilizing S Carbidopa D3 H2o Ring D3
Development of Quantitative LC-MS/MS Methods for Carbidopa (B1219) and Analogues
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of Carbidopa in biological fluids like plasma and urine. future-science.comnih.govbiopharmaservices.com The high sensitivity and selectivity of LC-MS/MS allow for the detection of low concentrations of the analyte, which is crucial for pharmacokinetic profiling. rug.nl The development of these methods involves optimizing chromatographic conditions and mass spectrometric parameters to achieve reliable and reproducible results.
Several studies have detailed the development of robust ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) methods for the simultaneous determination of Carbidopa and other related compounds, such as Levodopa (B1675098). mdpi.comnih.gov These methods are designed to be sensitive and applicable to clinical research, supporting studies on drug efficacy and safety. mdpi.comnih.gov The challenge often lies in the polar nature of Carbidopa, which can make it difficult to analyze by conventional reversed-phase LC-MS/MS. future-science.com To overcome this, some methods employ derivatization techniques to create less polar molecules that are more suitable for reversed-phase chromatography. rug.nl
Table 1: Example of LC-MS/MS Method Parameters for Carbidopa Analysis
| Parameter | Description |
|---|---|
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Analytical Column | Atlantis T3 C18 (5 μm; 150 x 4.6 mm i.d.) semanticscholar.org |
| Mobile Phase | Water and methanol (B129727) (85:15, v/v) with 0.05% formic acid semanticscholar.org |
| Detection | Triple quadrupole tandem mass spectrometer mdpi.comsemanticscholar.org |
| Ionization Mode | Electrospray Ionization (ESI), positive mode mdpi.com |
| Run Time | As short as 3.5 minutes rug.nl |
An internal standard (IS) is essential for a robust bioanalytical method, as it is added at a known concentration to all samples to correct for variability during the analytical process. biopharmaservices.comaptochem.com This includes variations in sample preparation, injection volume, and mass spectrometer response. biopharmaservices.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as (S)-(-)-Carbidopa-d3. biopharmaservices.comaptochem.com
A SIL-IS like Carbidopa-d3 has nearly identical chemical and physical properties to the unlabeled analyte. bioanalysis-zone.com This ensures that it behaves similarly during extraction and ionization and, importantly, co-elutes with the analyte during chromatography. aptochem.com This co-elution is critical because it means both the analyte and the IS experience the same matrix effects, which are variations in ionization efficiency caused by other components in the biological sample. By using the ratio of the analyte response to the IS response for quantification, these variations can be effectively normalized, leading to significantly improved accuracy and precision. wuxiapptec.com
For any quantitative bioanalytical method to be considered reliable, it must undergo rigorous validation according to international guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com Key validation parameters include selectivity, linearity, precision, and accuracy. nih.gov
Selectivity and Specificity : This is assessed by analyzing blank biological samples from multiple sources to ensure that there are no significant interfering peaks at the retention times of the analyte and the internal standard. mdpi.com The response from any interfering components should not exceed 20% of the response at the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard. mdpi.com
Linearity : Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. mdpi.com These curves should demonstrate a linear relationship over a specified concentration range. A common regression model used is a weighted linear regression (1/x or 1/x²). mdpi.com
Precision and Accuracy : These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The precision, measured as the relative standard deviation (RSD), and the accuracy, measured as the percentage difference from the nominal concentration, should typically be within ±15%. For the LLOQ, a slightly wider acceptance criterion of ±20% is often applied. mdpi.com
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
|---|---|
| Selectivity | Interference at analyte retention time <20% of LLOQ response. Interference at IS retention time <5% of IS response. mdpi.com |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ). mdpi.com |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ). mdpi.com |
| Dilution Integrity | Mean accuracy and precision for diluted samples should be within ±15%. mdpi.com |
The goal of sample preparation is to extract the analyte and the deuterated internal standard from the complex biological matrix (e.g., plasma, urine) and remove interfering substances. nih.gov For Carbidopa and its deuterated analogue, a common and straightforward technique is protein precipitation. future-science.comrug.nlmdpi.com This involves adding a solvent like perchloric acid or acetonitrile (B52724) to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. mdpi.comsemanticscholar.org The supernatant, containing the analyte and internal standard, can then be directly injected into the LC-MS/MS system or further processed.
For urine samples, a simple dilution step may be sufficient before analysis. rug.nl In some methods, a derivatization step is included after the initial extraction. rug.nl For example, Carbidopa can be reacted with 2,4-pentanedione to form a less polar derivative, which improves its retention and peak shape in reversed-phase chromatography. rug.nl The internal standard, (S)-(-)-Carbidopa-d3, is added at the very beginning of the sample preparation process to ensure it accounts for any analyte loss during all subsequent steps. biopharmaservices.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is the predominant technique for Carbidopa analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it presents certain challenges. Carbidopa is a polar and non-volatile compound, making it unsuitable for direct GC analysis. rug.nl Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. A common derivatization technique for compounds with hydroxyl and carboxyl groups is silylation, for example, using a reagent to create a trimethylsilyl (B98337) (TMS) derivative. hmdb.ca
The use of deuterated internal standards like Carbidopa-d3 is equally important in GC-MS to ensure accurate quantification. However, it has been observed that in some GC-MS analyses, deuterated analogues can exhibit a different mass spectrometric response compared to their non-deuterated counterparts, which could lead to quantification discrepancies if not properly addressed. researchgate.net Additionally, care must be taken to avoid spectral interference between the deuterated and non-deuterated compounds, which can sometimes be resolved using high-resolution mass spectrometry. rsc.org
Chromatographic Separation Mechanisms for Deuterated Species
In liquid chromatography, the separation of compounds is based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a deuterated internal standard like (S)-(-)-Carbidopa-d3 to be effective, its chromatographic behavior should be virtually identical to that of the unlabeled Carbidopa. aptochem.com This results in co-elution, where both compounds exit the chromatography column at the same time.
The substitution of hydrogen with deuterium (B1214612) atoms results in a slightly higher molecular weight but generally does not significantly alter the polarity or physicochemical properties that govern chromatographic retention. lgcstandards.com Therefore, in reversed-phase or hydrophilic interaction chromatography, the deuterated and non-deuterated forms are expected to have the same retention time. However, in some cases, especially with a high degree of deuteration, a small difference in retention time, known as a "chromatographic isotope effect," can occur. wuxiapptec.com While usually minor, this effect must be evaluated during method development to ensure it does not lead to differential matrix effects and compromise quantification accuracy. wuxiapptec.com Another consideration is the potential for interference from the natural abundance of heavy isotopes (e.g., ¹³C) in the non-deuterated analyte, which can contribute to the signal of the deuterated standard, particularly if the mass difference is small. nih.gov
Mechanistic Studies of Enzymatic Interactions and Reaction Kinetics with S Carbidopa D3 H2o Ring D3
Investigation of Deuterium (B1214612) Isotope Effects on Enzyme-Substrate Binding
The binding of an inhibitor to its target enzyme is the foundational step for its pharmacological action. In the case of carbidopa (B1219), it acts as an irreversible inhibitor of DOPA decarboxylase (DDC) by forming a hydrazone linkage with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor essential for the enzyme's catalytic activity. The initial, non-covalent binding affinity is governed by a series of intermolecular interactions between the inhibitor and the amino acid residues within the enzyme's active site.
To quantify such subtle effects, comparative binding assays would be necessary. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters determined in such studies. A hypothetical comparison is presented in Table 1.
Table 1: Hypothetical Binding Affinity Parameters for Carbidopa and its Deuterated Analogue with Dopa Decarboxylase (DDC)
| Compound | Kᵢ (nM) | IC₅₀ (nM) |
| (S)-(-)-Carbidopa | 50 | 75 |
| (S)-(-)-Carbidopa-d3 H2O (ring-d3) | 52 | 78 |
Note: The data in this table is hypothetical and for illustrative purposes only, as direct experimental values for (S)-(-)-Carbidopa-d3 H2O (ring-d3) are not publicly available.
The data illustrates that the anticipated differences in binding affinity are likely to be minimal and may fall within the range of experimental variability. The primary contribution of the catechol ring to binding is through its hydroxyl groups, which would be unaffected by deuteration of the ring carbons nih.gov.
Role of Deuteration in Modulating Catalytic Turnover Rates of Dopa Decarboxylase (DDC)
Carbidopa functions as a mechanism-based inactivator, or "suicide inhibitor," of DDC. After initial binding, it undergoes a catalytic conversion by the enzyme to a reactive intermediate that then covalently and irreversibly binds to the PLP cofactor. The rate of this inactivation process is a critical determinant of its inhibitory potency.
The deuteration of the aromatic ring in (S)-(-)-Carbidopa-d3 H2O (ring-d3) is not expected to have a primary kinetic isotope effect on the rate-limiting step of DDC inhibition. The key chemical transformations involve the hydrazine (B178648) moiety reacting with the PLP cofactor, a process that does not directly involve the cleavage of the carbon-deuterium bonds on the aromatic ring.
However, secondary kinetic isotope effects could play a role. The stability of the C-D bond is greater than that of the C-H bond. While not directly participating in the reaction, the vibrational state of the aromatic ring could influence the electronic distribution and the stability of transition states during the enzymatic processing of the inhibitor. This could lead to a modest change in the rate of inactivation. A theoretical comparison of inactivation rates is shown in Table 2.
Table 2: Hypothetical Inactivation Kinetics of DDC by Carbidopa and its Deuterated Analogue
| Inhibitor | k_inact (min⁻¹) | Kᵢ (μM) | k_inact/Kᵢ (M⁻¹min⁻¹) |
| (S)-(-)-Carbidopa | 0.15 | 2.5 | 6.0 x 10⁴ |
| (S)-(-)-Carbidopa-d3 H2O (ring-d3) | 0.13 | 2.6 | 5.0 x 10⁴ |
Note: This data is hypothetical and for illustrative purposes. It demonstrates a potential slight decrease in the inactivation rate due to secondary kinetic isotope effects.
The parameter k_inact/Kᵢ represents the second-order rate constant for inactivation and is a measure of the inhibitor's efficiency. The hypothetical data suggests a slight reduction in the inactivation efficiency for the deuterated compound, a plausible outcome if the stabilization of the C-D bonds subtly disfavors the formation of the transition state.
Allosteric Modulation Studies of Enzyme Activity
Allosteric modulation involves the binding of a molecule to a site on the enzyme distinct from the active site, leading to a conformational change that alters the enzyme's catalytic activity. While carbidopa is a classic active-site directed inhibitor, the potential for allosteric effects of its deuterated analogue warrants consideration.
DDC is a homodimeric enzyme, and the active sites are located at the interface between the two monomers nih.gov. It is conceivable that the binding of an inhibitor to one active site could induce conformational changes that are transmitted to the other active site. Deuteration could subtly influence these conformational dynamics. However, there is currently no evidence in the scientific literature to suggest that carbidopa or its analogues act as significant allosteric modulators of DDC. Studies on mutations in the DDC gene have shown that changes in the protein's three-dimensional structure can lead to cooperative ligand binding behavior, indicating the potential for allosteric regulation nih.gov. Future research with sensitive biophysical techniques could explore whether ring-deuteration in carbidopa has any measurable allosteric consequences.
Comparative Enzymatic Degradation Pathways of Deuterated vs. Non-Deuterated Carbidopa
The metabolism of carbidopa is a key factor influencing its duration of action. The primary metabolic pathways for non-deuterated carbidopa involve the loss of the hydrazine group, O-methylation of the catechol ring by catechol-O-methyltransferase (COMT), and further oxidative transformations nih.gov.
In Vitro Metabolic Stability Studies
The substitution of hydrogen with deuterium at metabolically labile positions is a well-established strategy to slow down drug metabolism, a phenomenon known as the kinetic isotope effect (KIE) juniperpublishers.com. The C-D bond is stronger than the C-H bond, and thus requires more energy to be broken. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing it with a C-D bond will slow down the reaction rate, thereby increasing the metabolic stability of the compound.
For (S)-(-)-Carbidopa-d3 H2O (ring-d3), the deuteration is on the aromatic ring. While the primary metabolism of carbidopa involves the hydrazine moiety, oxidative metabolism of the aromatic ring by cytochrome P450 (CYP) enzymes can also occur, leading to hydroxylated metabolites. Ring hydroxylation would be subject to a significant KIE. Therefore, it is anticipated that (S)-(-)-Carbidopa-d3 H2O (ring-d3) would exhibit enhanced metabolic stability compared to its non-deuterated counterpart, particularly with respect to metabolic pathways involving oxidation of the aromatic ring.
Table 3: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein) |
| (S)-(-)-Carbidopa | 35 | 19.8 |
| (S)-(-)-Carbidopa-d3 H2O (ring-d3) | 60 | 11.5 |
Note: This hypothetical data illustrates the expected increase in metabolic stability for the deuterated compound due to the kinetic isotope effect.
Studies on other deuterated compounds have shown significant improvements in metabolic stability. For instance, deuteration of the metabolically labile sites in the antiviral drug nirmatrelvir (B3392351) resulted in a nearly 3-fold increase in its half-life in human liver microsomes acs.orgnih.gov.
Application in Metabolic Pathway Elucidation and Tracer Studies in Vitro and Preclinical Models
Tracing Peripheral Metabolism of Carbidopa (B1219) and its Precursors
The primary role of Carbidopa is to inhibit the peripheral enzyme aromatic L-amino acid decarboxylase (AADC), thereby preventing the premature conversion of levodopa (B1675098) to dopamine (B1211576) outside the central nervous system. Understanding the metabolism of Carbidopa itself is crucial for optimizing its efficacy. Isotope tracer studies, analogous to those performed with deuterated levodopa, are the principal method for this elucidation. nih.govnih.gov
Research using radio-labeled Carbidopa has identified its major metabolic pathways, which primarily involve the loss of the hydrazine (B178648) functional group. nih.gov The use of (S)-(-)-Carbidopa-d3 allows for non-radioactive tracing of these pathways. When administered, the deuterated compound follows the same metabolic fate as Carbidopa, yielding deuterated metabolites that can be identified and quantified in urine and plasma. nih.gov
Key urinary metabolites identified in studies on non-labeled Carbidopa include compounds formed through O-methylation and dehydroxylation. nih.gov A study using (S)-(-)-Carbidopa-d3 would allow researchers to confirm these pathways and potentially uncover new, minor metabolites with greater precision. The stability of the ring-d3 label ensures that the tracer remains intact through the core metabolic transformations.
Table 1: Major Identified Urinary Metabolites of Carbidopa This table is based on findings from non-labeled carbidopa studies and represents the expected deuterated products when using (S)-(-)-Carbidopa-d3 as a tracer.
| Metabolite Name | Metabolic Transformation | Species Detected In |
|---|---|---|
| 2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid (d3) | Loss of hydrazine, O-methylation | Human, Monkey, Dog nih.gov |
| 2-methyl-3,4-dihydroxyphenylpropionic acid (d3) | Loss of hydrazine | Human, Monkey, Dog nih.gov |
| 3-methoxy-4-hydroxyphenylacetone (d3) | Side-chain modification | Human, Dog nih.gov |
| 3-O-methyl-α-methyldopa (d3) | O-methylation | Rat |
By measuring the ratio of deuterated to non-deuterated metabolites over time, researchers can precisely calculate pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for Carbidopa itself. This is critical for understanding how factors like variable gastrointestinal absorption affect its ability to inhibit peripheral AADC. nih.gov
Assessment of Enzyme Inhibition in Animal Models
In preclinical animal models, (S)-(-)-Carbidopa-d3 is an invaluable tool for assessing enzyme inhibition. While Carbidopa is a known inhibitor of AADC, its effects on other enzymes can be explored using animal models of disease. For instance, in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned primate models of Parkinson's disease, Carbidopa is used to study the central effects of AADC inhibition and its impact on motor behavior. nih.govepa.gov Furthermore, studies in mouse models have shown that Carbidopa can influence other enzymes, such as calpain-1, which is relevant for reducing abnormal involuntary movements, and indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in pancreatic cancer. nih.govnih.gov
The use of the deuterated form, (S)-(-)-Carbidopa-d3, allows for precise quantification of the drug in tissues and plasma, helping to correlate its concentration with the degree of enzyme inhibition observed. A key theoretical advantage of using a deuterated compound is the potential to study the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and if the breaking of this bond is the rate-limiting step in an enzymatic reaction, the deuterated compound will react more slowly. While not extensively documented for Carbidopa-d3 specifically, the principle has been explored for slowing the metabolism of other drugs and for studying the mechanisms of enzymes like L-Dopa decarboxylase. figshare.comresearchgate.net This allows researchers to probe the enzyme's mechanism of action and the specific steps involved in inhibitor binding and catalysis.
Table 2: Examples of Carbidopa-Associated Enzyme Inhibition Studies in Animal Models
| Enzyme Target | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Aromatic L-amino acid decarboxylase (AADC) | MPTP-treated Primate | Inhibition of peripheral L-DOPA conversion. | nih.gov |
| Calpain-1 | MPTP-treated Mouse | Suppression of calpain activities, reducing abnormal involuntary movements. | nih.gov |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Mouse Xenograft (Pancreatic Cancer) | Inhibition of IDO1 expression, attenuating tumor growth. | nih.gov |
Investigating Microbial Metabolism of Related Compounds
A significant area of research is the interaction between therapeutic drugs and the gut microbiome. It has been discovered that certain gut bacteria, such as Enterococcus faecalis, possess a tyrosine decarboxylase (TyrDC) enzyme that can metabolize levodopa to dopamine. nih.govbiocodexmicrobiotainstitute.com This microbial metabolism reduces the bioavailability of levodopa before it can be absorbed by the host.
Crucially, studies have repeatedly shown that Carbidopa, which effectively inhibits human AADC, is largely ineffective against this bacterial TyrDC enzyme. nih.govnih.govnih.gov This means that even in the presence of Carbidopa, a significant portion of a levodopa dose can be lost to microbial degradation in the gut.
Deuterated tracers are central to investigating these processes. In a key study, d3-phenyl-L-dopa was incubated with human gut microbiota samples ex vivo to track its decarboxylation by bacterial enzymes. nih.gov This methodology directly demonstrates the utility of a stable isotope-labeled compound in quantifying the metabolic activity of gut microbes. Similarly, (S)-(-)-Carbidopa-d3 H2O could be used in such in vitro or ex vivo gut microbiota models to definitively confirm that it is not significantly metabolized or degraded by bacterial enzymes, reinforcing its stability in the gut environment and its specific action on host enzymes.
Deuterated Tracer Applications in Ex Vivo Tissue Studies
Ex vivo tissue studies bridge the gap between in vitro assays and in vivo animal models. These studies typically involve incubating a compound with fresh tissue preparations, such as liver slices or tissue homogenates, to study its metabolism and distribution in a controlled environment that maintains some of the tissue's complex architecture and enzymatic machinery. nih.gov
While specific studies employing (S)-(-)-Carbidopa-d3 in ex vivo tissue models are not widely published, the methodology is well-established for other deuterated drugs. For example, the distribution and metabolism of d9-methadone have been successfully evaluated in brain, liver, spleen, and kidney homogenates from mice. nih.gov In such a study, the tissue is homogenized, the deuterated drug is added, and over time, samples are analyzed by mass spectrometry to measure the disappearance of the parent drug and the appearance of its metabolites. nih.gov
This approach could be directly applied using (S)-(-)-Carbidopa-d3. Ex vivo incubation with liver and kidney tissue homogenates—the primary sites of Carbidopa metabolism—would allow for:
Precise quantification of the rate of metabolite formation (e.g., deuterated 2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid) in specific tissues.
Identification of tissue-specific metabolic pathways that might not be apparent from in vivo studies where metabolism is a whole-body phenomenon.
Cross-species comparisons by using tissue from rats, dogs, and primates to understand why metabolic profiles may differ. nih.gov
Theoretical and Computational Chemistry Approaches to S Carbidopa D3 H2o Ring D3
Quantum Mechanical Calculations of Deuterium (B1214612) Isotope Effects
Quantum mechanical (QM) calculations are fundamental in understanding the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. The KIE is a direct consequence of the change in mass of the isotope, which affects the vibrational frequencies of the chemical bonds. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break.
For (S)-(-)-Carbidopa-d3, where deuteration is on the aromatic ring, QM methods such as Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies of the ground state and the transition state of reactions involving the ring. nih.gov While the primary mechanism of Carbidopa (B1219) is the inhibition of Aromatic L-amino acid decarboxylase (AADC), the deuteration on the ring is primarily aimed at altering its metabolism, which often involves enzymatic hydroxylation or other modifications at the ring.
QM calculations can model the transition state of such metabolic reactions catalyzed by cytochrome P450 enzymes. By calculating the energy difference between the C-H and C-D bond-breaking transition states, the magnitude of the secondary KIE can be predicted. These calculations can confirm that deuterating the aromatic ring does not interfere with the primary inhibitory activity of Carbidopa but can significantly slow down its metabolic degradation. nih.gov
Table 1: Hypothetical Quantum Mechanical Calculation Results for KIE This table illustrates the type of data generated from QM calculations to predict the kinetic isotope effect on a hypothetical metabolic oxidation reaction on the aromatic ring of Carbidopa.
| Parameter | (S)-(-)-Carbidopa (Non-deuterated) | (S)-(-)-Carbidopa-d3 (ring-d3) | Predicted KIE (kH/kD) |
| Zero-Point Energy (Ground State) | 150.5 kcal/mol | 148.9 kcal/mol | - |
| Zero-Point Energy (Transition State) | 145.2 kcal/mol | 144.2 kcal/mol | - |
| Activation Energy (ΔE‡) | 5.3 kcal/mol | 4.7 kcal/mol | 1.8 |
Molecular Dynamics Simulations of Compound-Enzyme Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how a ligand interacts with its target enzyme over time. For (S)-(-)-Carbidopa-d3, MD simulations can model its interaction with Aromatic L-amino acid decarboxylase (AADC), the enzyme it inhibits. wikipedia.orgwikipedia.org Carbidopa acts as an inhibitor of AADC, preventing the peripheral conversion of L-DOPA to dopamine (B1211576). researchgate.net
MD simulations can be used to compare the binding of deuterated and non-deuterated Carbidopa within the active site of AADC. nih.gov These simulations can reveal subtle differences in binding affinity, conformational stability of the enzyme-inhibitor complex, and the network of hydrogen bonds and other non-covalent interactions. While the deuteration is on the ring and not directly involved in the hydrazine (B178648) group's reaction with the pyridoxal (B1214274) phosphate (B84403) cofactor, MD simulations can explore if the change in the ring's electronic properties or van der Waals interactions due to deuteration has any allosteric effect on the binding orientation or dynamics.
The results from such simulations can help confirm that the ring-deuteration does not negatively impact the compound's primary function as an AADC inhibitor. Docking studies, which predict the preferred binding orientation, can be used as a starting point for more extensive MD simulations. nih.gov
Table 2: Exemplary Data from Molecular Dynamics Simulations This table shows representative data from an MD simulation comparing the interaction of deuterated and non-deuterated Carbidopa with the AADC active site.
| Metric | (S)-(-)-Carbidopa | (S)-(-)-Carbidopa-d3 | Interpretation |
| Average Binding Free Energy (ΔGbind) | -9.5 kcal/mol | -9.7 kcal/mol | Deuteration shows slightly more favorable binding. |
| RMSD of Ligand in Active Site | 1.2 Å | 1.1 Å | Deuterated ligand shows slightly higher stability in the binding pocket. |
| Number of Key Hydrogen Bonds | 4 | 4 | No significant change in critical hydrogen bonding network. |
Prediction of Metabolic Soft Spots via Computational Analysis
A critical application of computational chemistry in drug development is the prediction of metabolic "soft spots"—positions on a molecule that are most susceptible to metabolic transformation by enzymes like the cytochrome P450 (CYP) family. benthamscience.com Deuteration is a common strategy to protect these soft spots and slow down metabolic clearance, thereby improving the pharmacokinetic profile of a drug. nih.gov
Software programs like MetaSite and StarDrop use a combination of knowledge-based approaches and quantum chemical calculations to predict the most likely sites of metabolism on a drug candidate. nih.govnih.goveurekaselect.com These programs analyze the accessibility of different atoms and the energetics of the reactions catalyzed by various CYP isoforms.
For Carbidopa, the catechol ring is a potential site for metabolic reactions such as oxidation or O-methylation. By running an in silico analysis on the non-deuterated Carbidopa structure, these programs can generate a ranked list of potential metabolic sites. If the analysis identifies one or more of the ring positions as a metabolic hot spot, this provides a strong rationale for the synthesis of (S)-(-)-Carbidopa-d3 (ring-d3) to block this metabolic pathway.
Table 3: In Silico Metabolic Soft Spot Prediction for (S)-(-)-Carbidopa This table presents hypothetical output from a metabolic prediction tool, highlighting the most probable sites of metabolism.
| Rank | Predicted Site of Metabolism | Atom Position | Enzyme(s) Implicated | Rationale for Deuteration |
| 1 | Aromatic Hydroxylation | C5 of catechol ring | CYP3A4, CYP2D6 | High probability of being a metabolic soft spot. |
| 2 | O-methylation | 3-OH group | COMT | Common metabolic pathway for catechols. |
| 3 | Aromatic Hydroxylation | C2 of catechol ring | CYP3A4 | Secondary potential site for oxidation. |
| 4 | N-oxidation | Hydrazine nitrogen | FMO | Less likely, but possible metabolic route. |
Structure-Activity Relationship (SAR) Studies Incorporating Deuteration
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. researchgate.net Incorporating deuterium into a molecule is a subtle structural change, but it can provide valuable insights in an SAR study. nih.gov
In the context of Carbidopa, an SAR study incorporating ring-d3 deuteration would systematically evaluate how this change impacts its primary activity (AADC inhibition) and its secondary properties (metabolism, pharmacokinetics). The hypothesis, based on the KIE, is that deuteration at metabolically vulnerable sites will decrease the rate of metabolism without affecting the compound's affinity for its primary target. mdpi.com
Table 4: Hypothetical SAR Data Incorporating Deuteration This table illustrates how deuteration is evaluated within an SAR framework, comparing its effects on both target activity and metabolic stability.
| Compound | Modification | AADC Inhibition (IC50, nM) | Metabolic Clearance (in vitro, µL/min/mg) | SAR Conclusion |
| (S)-(-)-Carbidopa | Parent Molecule | 45 | 150 | Baseline activity and metabolism. |
| Analog A | Methyl group at C5 | 60 | 120 | Steric hindrance slightly reduces activity and metabolism. |
| Analog B | Fluoro group at C5 | 48 | 145 | Electronic change has minimal effect. |
| (S)-(-)-Carbidopa-d3 | Deuteration at C2, C5, C6 | 46 | 85 | Deuteration significantly reduces metabolic clearance with no loss of activity. |
Future Directions and Emerging Research Avenues for Deuterated Carbidopa Analogues
Development of Novel Deuterated Carbidopa (B1219) Derivatives for Research
The synthesis of novel deuterated carbidopa derivatives is a burgeoning area of research, aimed at fine-tuning the pharmacokinetic and pharmacodynamic properties of this critical adjunct therapy. The primary rationale for deuteration is to leverage the kinetic isotope effect, which can significantly slow down the rate of metabolic degradation of the drug. nih.gov This can lead to a more sustained plasma concentration and potentially a reduction in the required dose and frequency of administration.
Researchers are exploring various strategies for the site-selective introduction of deuterium (B1214612) into the carbidopa molecule. researchgate.netnih.gov Methodologies such as H-D exchange reactions facilitated by catalysts like palladium on carbon in the presence of a deuterium source (e.g., D₂O) are being refined for greater efficiency and selectivity. nih.gov Flow chemistry is also emerging as a powerful tool for the precise and controlled synthesis of deuterated compounds. colab.ws
Future research in this area will likely focus on:
Multi-site Deuteration: Investigating the effects of deuterium substitution at multiple positions on the carbidopa molecule to synergistically enhance its metabolic stability.
Synthesis of Novel Analogs: Creating derivatives with altered physicochemical properties to improve absorption, distribution, and blood-brain barrier penetration.
Isotopologue Purity: Developing robust analytical methods to ensure the high isotopic purity of synthesized deuterated carbidopa derivatives, which is crucial for their clinical application. acs.org
Integration with Multi-Omics Approaches for Systems-Level Understanding
The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of the biological effects of deuterated carbidopa analogues. biocompare.comnih.govmdpi.com By integrating these high-throughput data sets, researchers can move beyond a single-target view of drug action and explore the complex network of interactions that are perturbed by these novel compounds. researchgate.net
In the context of deuterated carbidopa, multi-omics approaches can be instrumental in:
Elucidating Metabolic Pathways: Metabolomics studies can precisely map the metabolic fate of deuterated carbidopa and its impact on endogenous metabolic pathways, particularly those related to levodopa (B1675098) and dopamine (B1211576). researchgate.net This can help in identifying any unexpected metabolic switching that may arise from deuteration. nih.gov
Identifying Novel Drug Targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in response to treatment with deuterated carbidopa, researchers may uncover new therapeutic targets for Parkinson's disease. researchgate.netyoutube.com
Personalized Medicine: Multi-omics data from individual patients could potentially predict their response to different deuterated carbidopa formulations, paving the way for personalized treatment strategies. nih.gov
Table 1: Potential Applications of Multi-Omics in Deuterated Carbidopa Research
| Omics Discipline | Potential Application | Research Focus |
|---|---|---|
| Genomics | Identify genetic variations influencing drug response. | Correlate single nucleotide polymorphisms (SNPs) with pharmacokinetic and pharmacodynamic variability. |
| Transcriptomics | Understand changes in gene expression. | Analyze alterations in the expression of genes involved in dopamine metabolism and neuronal function. |
| Proteomics | Analyze protein expression and post-translational modifications. | Quantify changes in the levels of enzymes and transporters involved in carbidopa and levodopa disposition. |
| Metabolomics | Characterize the metabolic profile. | Trace the metabolic fate of deuterated carbidopa and its impact on the broader metabolome. researchgate.net |
Advancements in High-Throughput Bioanalytical Screening
The development and evaluation of novel deuterated carbidopa derivatives necessitate robust and efficient bioanalytical methods for their quantification in biological matrices. nih.gov High-throughput screening (HTS) platforms are crucial for rapidly assessing the pharmacokinetic profiles of a large number of candidate compounds. nih.govresearchgate.netazolifesciences.com
Recent advancements in this area include:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the gold standard for the sensitive and specific quantification of drugs and their metabolites. mdpi.comnih.gov The development of ultra-high-performance liquid chromatography (UHPLC) has significantly reduced analysis times, enabling higher throughput. mdpi.comlabmanager.com
Automated Sample Preparation: Robotic systems for sample extraction and processing have streamlined the bioanalytical workflow, reducing manual errors and increasing efficiency. azolifesciences.com
Novel Ionization Techniques: Emerging ionization methods in mass spectrometry are being explored to enhance the sensitivity and reduce matrix effects, further improving the quality of bioanalytical data. nih.gov
Deuterated compounds themselves are frequently used as internal standards in LC-MS/MS assays due to their similar physicochemical properties to the analyte, which helps to ensure the accuracy and precision of the quantification. nih.govpharmaffiliates.com
Table 2: Key Technologies in High-Throughput Bioanalytical Screening
| Technology | Advantage | Relevance to Deuterated Carbidopa |
|---|---|---|
| UHPLC-MS/MS | High sensitivity, specificity, and speed. mdpi.com | Accurate quantification of deuterated carbidopa and its metabolites in plasma and other biological fluids. nih.gov |
| Automated Liquid Handling | Increased throughput and reproducibility. azolifesciences.com | Efficient processing of large numbers of samples from preclinical and clinical studies. |
| Deuterated Internal Standards | Improved accuracy and precision of quantification. nih.gov | Use of other deuterated analogues as internal standards for the analysis of (S)-(-)-Carbidopa-d3 H2O (ring-d3). |
Exploration of Deuterated Carbidopa in Advanced Preclinical Disease Models
The evaluation of novel deuterated carbidopa analogues in clinically relevant preclinical models of Parkinson's disease is a critical step in their development pipeline. mdpi.com These models are essential for assessing the in vivo efficacy, pharmacokinetics, and potential therapeutic benefits of these compounds.
Key preclinical models include:
Toxin-Based Rodent Models: Models using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP to induce dopaminergic neurodegeneration are widely used to study the motor symptoms of Parkinson's disease. nih.govresearchgate.net Studies with deuterated L-DOPA in such models have shown increased behavioral potency and dopamine output compared to its non-deuterated counterpart. nih.govresearchgate.net
Genetically Engineered Models: The development of animal models with specific genetic mutations associated with familial forms of Parkinson's disease allows for the investigation of disease mechanisms and the testing of novel therapies in a more pathologically relevant context. researchgate.net
Non-Human Primate Models: These models, often using MPTP, closely mimic the motor symptoms and neurochemical deficits of human Parkinson's disease and are considered a crucial step before clinical trials. researchgate.net
Future research will likely involve the use of these advanced models to compare the efficacy of different deuterated carbidopa derivatives in combination with levodopa, with a focus on their ability to provide more stable motor responses and potentially delay the onset of motor complications.
Q & A
Q. What is the primary application of (S)-(-)-Carbidopa-d3 H2O (ring-d3) in pharmacokinetic studies?
(S)-(-)-Carbidopa-d3 H2O (ring-d3) is widely used as a deuterated internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify endogenous or exogenous Carbidopa in biological matrices. Its isotopic labeling minimizes matrix effects and ion suppression, improving measurement accuracy. Methodological validation includes calibration curves, recovery tests, and cross-species stability assessments .
Q. How is (S)-(-)-Carbidopa-d3 H2O (ring-d3) synthesized, and what steps ensure isotopic purity?
Synthesis typically involves deuterium exchange at aromatic positions using heavy water (D2O) under acidic catalysis, followed by purification via reversed-phase chromatography. Isotopic purity (>98% deuterium incorporation) is confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Residual protiated impurities are quantified via isotopic peak ratio analysis .
Q. Which analytical techniques are most suitable for characterizing (S)-(-)-Carbidopa-d3 H2O (ring-d3)?
LC-MS/MS is optimal for quantification due to its sensitivity (detection limits <1 ng/mL) and selectivity. Structural confirmation requires NMR (e.g., ¹H, ¹³C, and ²H NMR) to verify deuterium placement and rule out positional isomers. Method validation follows ICH guidelines, including specificity, linearity, and precision tests .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) impact the metabolic stability of Carbidopa when using (S)-(-)-Carbidopa-d3 H2O (ring-d3) as a tracer?
Deuterium substitution at the aromatic ring reduces metabolic oxidation rates due to increased bond dissociation energy (C-D vs. C-H). Researchers must validate tracer equivalence by comparing pharmacokinetic parameters (e.g., AUC, t₁/₂) between deuterated and non-deuterated forms in in vitro microsomal assays. Discrepancies >15% necessitate adjusting metabolic models for isotopic interference .
Q. What experimental strategies mitigate variability in cross-species metabolic studies involving (S)-(-)-Carbidopa-d3 H2O (ring-d3)?
Variability arises from species-specific cytochrome P450 activity and plasma protein binding. To address this:
- Use stable isotope dilution assays (SIDA) with species-matched matrices.
- Conduct parallel studies with non-deuterated Carbidopa to isolate isotopic effects.
- Apply mixed-effects modeling to account for interspecies variance in clearance rates .
Q. How can researchers design a stability study for (S)-(-)-Carbidopa-d3 H2O (ring-d3) under physiological pH conditions?
- Experimental Design : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours.
- Analysis : Use stability-indicating HPLC-UV methods with forced degradation controls (e.g., heat, light exposure).
- Data Interpretation : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Report pH-dependent degradation pathways (e.g., hydrolysis vs. oxidation) .
Methodological Considerations
Q. How should researchers address contradictions in isotopic enrichment data for (S)-(-)-Carbidopa-d3 H2O (ring-d3)?
Discrepancies between NMR and MS data often stem from ionization efficiency differences in MS or solvent exchange in NMR. Mitigation strategies:
- Standardize solvent systems (e.g., deuterated solvents for NMR).
- Use orthogonal techniques (e.g., isotope ratio mass spectrometry) for cross-validation.
- Apply error-propagation models to quantify uncertainty in enrichment calculations .
Q. What protocols ensure reproducibility in synthesizing (S)-(-)-Carbidopa-d3 H2O (ring-d3)?
- Documentation : Record reaction parameters (temperature, pH, D2O purity) in electronic lab notebooks.
- Quality Control : Batch-test intermediates via thin-layer chromatography (TLC) and HRMS.
- Data Sharing : Publish raw NMR/MS spectra and synthetic protocols in open-access repositories to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
